molecular formula C20H24N2O4S B5773979 N-(2-methylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide

N-(2-methylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide

Cat. No. B5773979
M. Wt: 388.5 g/mol
InChI Key: AXPMMGQBXSEICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds involving morpholine rings, such as "N-(2-methylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide," often requires detailed methods to incorporate the morpholine structure into the desired framework. Morpholines are synthesized from vicinal amino alcohols, oxiranes, and aziridines, serving as catalysts, auxiliaries, biologically active substances, and building blocks in medicinal and organic chemistry (Palchikov, 2013).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is crucial for their biological activity and chemical properties. The morpholine ring is a six-membered aromatic organic heterocycle containing one nitrogen atom and one oxygen atom, which is present in various organic compounds developed for diverse pharmacological activities (Asif & Imran, 2019).

Chemical Reactions and Properties

The reactivity and chemical properties of compounds containing the morpholine ring are of significant interest. Morpholine derivatives are known for their broad spectrum of pharmacological profiles, including actions as chemosensors for assorted analytes (Roy, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-(2-methylphenyl)-3-(4-morpholin-4-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-16-4-2-3-5-19(16)21-20(23)11-8-17-6-9-18(10-7-17)27(24,25)22-12-14-26-15-13-22/h2-7,9-10H,8,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPMMGQBXSEICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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